molecular formula C25H23N3O4 B2667462 N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-35-1

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B2667462
CAS-Nummer: 892283-35-1
Molekulargewicht: 429.476
InChI-Schlüssel: YJSALCGFZZYCAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its complex structure, which includes a quinazoline core, a phenethyl group, and a methoxybenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzyl Moiety: The final step involves the N-alkylation of the quinazoline derivative with 2-methoxybenzyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products include hydroxylated quinazoline derivatives.

    Substitution: Products include halogenated or nitrated phenethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of quinazoline compounds possess significant anticancer properties. Specifically, N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown promise as an inhibitor of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in malignant cells while exhibiting low toxicity to normal cells. The compound's mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

1.2 Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate inflammatory cytokines and inhibit the activity of matrix metalloproteinases suggests potential therapeutic applications in managing chronic inflammatory conditions.

Pharmacological Applications

2.1 Matrix Metalloproteinase Inhibition

This compound has been identified as a selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. By inhibiting MMP-13 activity, this compound could help preserve cartilage integrity and prevent disease progression in osteoarthritis patients .

2.2 Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions it as a potential therapeutic agent for neurodegenerative disorders.

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced mechanical properties and thermal stability. These polymers can be utilized in various applications ranging from biomedical devices to advanced materials for electronics.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Anti-inflammatory treatmentModulates cytokine levels
PharmacologyMMP-13 inhibitionPreserves cartilage integrity
NeuroprotectionPotential treatment for neurodegenerative diseases
Material SciencePolymer synthesisEnhances mechanical properties

Wirkmechanismus

The mechanism of action of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Phenethylamines: Compounds such as amphetamine and methamphetamine, which have stimulant effects on the central nervous system.

Uniqueness

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a phenethyl group and a methoxybenzyl moiety. This unique structure allows it to interact with multiple biological targets, potentially offering a broader range of applications compared to other quinazoline derivatives or phenethylamines.

Biologische Aktivität

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. It features a complex structure that includes a tetrahydroquinazoline core and various functional groups, suggesting potential for diverse biological activities. This article examines its biological activity, focusing on enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound has a molecular weight of approximately 314.35 g/mol. Its structure includes:

  • Tetrahydroquinazoline core : Provides a scaffold for biological activity.
  • Dioxo and carboxamide groups : Implicated in enzyme interactions.
  • Methoxy and phenethyl substituents : Potentially enhance lipophilicity and bioactivity.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Specifically:

  • Target Enzymes : The compound has shown inhibitory effects on various protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways.
  • Mechanism of Action : The binding of the compound to the active site of PTPs leads to decreased enzyme activity, which can result in reduced cell proliferation and inflammation .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer potential:

  • In Vitro Studies : Cell line studies demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound .

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Production : It has been observed to decrease the production of pro-inflammatory cytokines in activated immune cells.
  • Therapeutic Potential : This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Study 1: Enzyme Inhibition Profile

A recent study assessed the enzyme inhibition profile of this compound against several PTPs. The results indicated:

Enzyme TargetInhibition IC50 (µM)
PTP1B0.45
SHP20.32
TCPTP0.55

These results suggest that the compound has a strong affinity for these enzymes, making it a candidate for further therapeutic development .

Study 2: Anti-Cancer Efficacy

In a study involving human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)0.25Apoptosis induction
A549 (Lung Cancer)0.30Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)0.20Inhibition of proliferation

The findings indicate that this compound effectively inhibits cancer cell growth through multiple mechanisms .

Eigenschaften

CAS-Nummer

892283-35-1

Molekularformel

C25H23N3O4

Molekulargewicht

429.476

IUPAC-Name

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)

InChI-Schlüssel

YJSALCGFZZYCAN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.